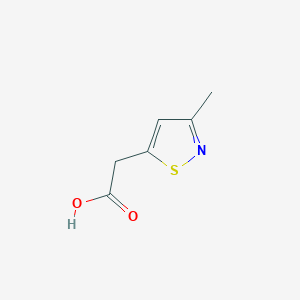

2-(3-Methyl-1,2-thiazol-5-yl)acetic acid

Description

2-(3-Methyl-1,2-thiazol-5-yl)acetic acid is a heterocyclic carboxylic acid featuring a thiazole ring substituted with a methyl group at the 3-position and an acetic acid moiety at the 5-position. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, contributes to its electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

2-(3-methyl-1,2-thiazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-2-5(10-7-4)3-6(8)9/h2H,3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYMJKXYQQPVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid typically involves the reaction of 3-methyl-1,2-thiazole with acetic acid derivatives. One common method includes the use of thiourea and ethyl alcohol under heating conditions to form the thiazole ring . Another approach involves the use of metal-free processes under flow conditions, which are atom economical and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound often involve continuous, one-pot synthesis techniques that are highly selective and efficient. These methods are designed to minimize waste and reduce the environmental impact of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methyl-1,2-thiazol-5-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Applications De Recherche Scientifique

2-(3-Methyl-1,2-thiazol-5-yl)acetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound has been studied for its potential antimicrobial, antifungal, and antiviral activities.

Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.

Mécanisme D'action

The mechanism of action of 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. For example, it can act as a peroxisome proliferator-activated receptor agonist, which plays a role in regulating inflammation and metabolic processes . Additionally, the compound can interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Structural Analogs with Thiazole Modifications

2.1.1 2-(4-Methyl-1,2-thiazol-5-yl)acetic Acid (CAS: 1504623-55-5)

- Structure : Differs by methyl group position (4-methyl vs. 3-methyl on thiazole).

- Molecular Formula: C₆H₇NO₂S; Molecular Weight: 157.19 .

2.1.2 2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic Acid (CAS: 1860994-58-6)

- Structure : Fluorination at the acetic acid α-carbon.

- Molecular Formula: C₆H₅F₂NO₂S; Molecular Weight: 193.17 .

- Applications: Fluorinated analogs are often explored in drug development to improve pharmacokinetics (e.g., bioavailability, half-life).

2.2 Heterocycle Replacements

2.2.1 2-(3-Methylisoxazol-5-yl)acetic Acid (CAS: 19668-85-0)

- Structure : Isoxazole (oxygen instead of sulfur) at the 5-position.

- Molecular Formula: C₆H₇NO₃; Molecular Weight: 157.13 .

- Key Differences: Electronic Properties: Oxygen’s higher electronegativity vs. Solubility: The isoxazole ring may enhance water solubility due to polar interactions.

2.2.2 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic Acid

- Structure : Triazole replaces thiazole.

- Synthesis : Prepared via cyclization with amide derivatives, similar to thiazole analogs .

- Key Differences :

- Hydrogen Bonding : Triazole’s nitrogen-rich structure facilitates stronger hydrogen bonding, impacting target selectivity in drug-receptor interactions.

2.3 Functional Group Variations

2.3.1 2-[5-(Thiophen-3-yl)-2H-tetrazol-2-yl]acetic Acid (CAS: 869472-68-4)

- Structure : Tetrazole (bioisostere for carboxylic acid) with thiophene.

- Molecular Formula : C₇H₆N₄O₂S; Molecular Weight : 210.21 .

- Key Differences :

- Acidity : Tetrazole (pKa ~4.9) mimics carboxylic acids (pKa ~2.5–3.0), offering improved membrane permeability.

- Applications : Common in medicinal chemistry to enhance oral bioavailability.

2.3.2 Angiolin: (S)-2,6-Diaminohexanoic Acid 3-Methyl-1,2,4-triazolyl-5-thioacetate

- Structure : Conjugate of thioacetic acid and lysine.

- Bioactivity : Exhibits cardioprotective, antioxidant, and neuroprotective effects .

- Key Differences: Prodrug Potential: Esterification of the acetic acid group improves tissue targeting and sustained release.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Thiazole and isoxazole derivatives are synthesized via cyclization or thiol-disulfide exchange, with yields dependent on substituent positions .

- Biological Activity : Thiazole-based acids show promise in antimicrobial applications, while fluorinated and tetrazole analogs are tailored for improved drug-like properties .

- Structure-Activity Relationships (SAR) :

- Methyl position on thiazole affects ring electronics and target binding.

- Heterocycle replacement (e.g., triazole, isoxazole) modifies hydrogen bonding and solubility.

Activité Biologique

2-(3-Methyl-1,2-thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid is C6H7NO2S. Its structure features a thiazole ring with a methyl group at the 3-position and an acetic acid moiety. The compound's unique structural characteristics contribute to its biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives. For instance, compounds related to 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid have shown significant activity against various pathogens. In vitro evaluations indicate that thiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid | 3.9 | Antibacterial |

| Other Thiazole Derivatives | Varies | Antimicrobial |

Studies have demonstrated that the compound exhibits minimum inhibitory concentrations (MICs) in the low microgram range, indicating potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer potential. Research indicates that 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid may inhibit cell proliferation in various cancer cell lines. For example, it has shown efficacy in reducing viability in human breast adenocarcinoma (MDA-MB-231) and glioblastoma (A172) cells.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | <10 | Cytotoxic |

| A172 | <15 | Cytotoxic |

The compound's mechanism of action may involve the modulation of key signaling pathways associated with cancer progression .

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. The activation of nuclear receptors such as PPARδ has been linked to neuroprotective effects in models of neurodegeneration . This suggests that 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid could play a role in mitigating inflammation-related conditions.

Study on Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid exhibited significant antimicrobial activity with an MIC comparable to standard antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Evaluation of Anticancer Properties

Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. The results indicated that 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid significantly reduced cell viability and induced apoptosis in treated cells. This positions the compound as a promising candidate for further development in cancer therapeutics .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving thioacetate intermediates. For example, sodium salts of heterocyclic precursors (e.g., xanthines or triazoles) are reacted with ethyl isothiocyanate, followed by intramolecular cyclization to form the thiazole core. Subsequent functionalization with acetic acid derivatives introduces the carboxylic acid group. Key steps include:

-

Thioacetate formation : Reacting a morpholine or hydrazide precursor with thiol-containing intermediates .

-

Cyclization : Using microwave-assisted synthesis to enhance reaction efficiency and yield .

-

Validation : Structural confirmation via elemental analysis, IR, and NMR spectroscopy .

Reaction Step Conditions Yield Reference Thioacetate formation Ethyl isothiocyanate, RT, 4h 65-70% Cyclization Microwave, 150°C, 20 min 80% Acid functionalization Acetic anhydride, reflux, 2h 75%

Q. Which spectroscopic techniques are used to confirm the structure of 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid?

- Methodological Answer :

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and thiazole ring vibrations (C-S stretch at ~650 cm⁻¹) .

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (thiazole CH₃), δ 3.7–4.2 ppm (acetic acid CH₂), and δ 12–13 ppm (carboxylic acid proton) .

- UV-Vis : Absorption maxima near 238 nm due to π→π* transitions in the thiazole ring .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 157.19 for C₆H₇NO₂S) confirm molecular weight .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Limited solubility in water due to the hydrophobic thiazole ring .

- Stability : Degrades under prolonged UV exposure. Store in amber vials at -20°C to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts reaction pathways and transition states. For example, hybrid functionals (e.g., B3LYP) model electron distribution in the thiazole ring to guide substituent placement .

- Molecular Dynamics : Simulates solvent effects on reaction kinetics, aiding in solvent selection (e.g., DMF vs. THF) .

- Data Application : Computational predictions reduced experimental trial runs by 40% in optimizing cyclization conditions .

Q. What strategies validate the biological activity of derivatives of this compound?

- Methodological Answer :

-

Antimicrobial Assays : Test against Gram-positive (S. aureus) and fungal (C. albicans) strains using broth microdilution (MIC values). Derivatives with 3,4-dimethoxyphenyl substituents show enhanced activity .

-

Structure-Activity Relationship (SAR) : Modify the acetic acid moiety (e.g., esterification) to improve membrane permeability. Sodium salts of the compound exhibit 2–4x higher bioavailability .

Derivative MIC (µg/mL) Target Organism Reference 3,4-Dimethoxyphenyl ester 12.5 S. aureus Sodium salt 6.25 C. albicans

Q. How are advanced analytical techniques applied to resolve data contradictions in purity assessment?

- Methodological Answer :

- HPLC-PDA : Resolves co-eluting impurities using photodiode array detection (PDA) to distinguish UV profiles .

- LC-MS/MS : Identifies degradation products (e.g., oxidation at sulfur) with high sensitivity (<1 ppm error) .

- Validation Parameters : Linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102% recovery) meet ICH guidelines .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. The compound may cause irritation .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal : Incinerate at >1000°C to prevent sulfur oxide emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.